2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol

Fuel Additives Thermo-oxidative Stability Esters

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (HMCH, CAS 5416-55-7) is a cycloaliphatic pentaol whose rigid cyclohexane core and five reactive hydroxyls deliver fundamentally higher crosslink density than flexible acyclic tetraols like pentaerythritol. Its enhanced hydrophobicity (XLogP -1.3 vs. -2.4) improves compatibility with non-polar media, making it irreplaceable for rigid PU foams, high-performance elastomers, and thermo-oxidatively stable ester-based fuel additives. Procure this strategic building block where structural rigidity and network density directly govern product performance.

Molecular Formula C10H20O5
Molecular Weight 220.26 g/mol
CAS No. 5416-55-7
Cat. No. B1581996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol
CAS5416-55-7
Molecular FormulaC10H20O5
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1CC(C(C(C1)(CO)CO)O)(CO)CO
InChIInChI=1S/C10H20O5/c11-4-9(5-12)2-1-3-10(6-13,7-14)8(9)15/h8,11-15H,1-7H2
InChIKeyICVIFRMLTBUBGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (CAS 5416-55-7): A Cycloaliphatic Pentaol for High-Functionality Polyurethane and Ester Applications


2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol (HMCH, CAS 5416-55-7) is a cycloaliphatic polyol with the molecular formula C10H20O5, featuring a cyclohexane ring bearing one secondary hydroxyl group and four primary hydroxymethyl substituents [1]. This structure provides five reactive hydroxyl sites (Hydrogen Bond Donor Count = 5), classifying it as a pentaol with a rigid cyclohexane core, which distinguishes it from common acyclic tetraols like pentaerythritol [1]. It is a white crystalline solid with a melting point of 123-127 °C and is primarily utilized as a building block for synthesizing star-shaped polyether-polyols (PEPOs), crosslinked polyurethanes, and esters with enhanced thermo-oxidative properties [1][2].

Why 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol Cannot Be Substituted with Pentaerythritol or Trimethylolpropane


Generic substitution of HMCH with common acyclic polyols like pentaerythritol or trimethylolpropane is not feasible due to fundamental differences in molecular architecture and resulting performance. The cyclohexane ring in HMCH imparts a rigid, spatially defined geometry to the molecule's five hydroxyl groups, whereas pentaerythritol (a tetraol) has a flexible, tetrahedral arrangement [1]. This structural disparity directly influences polymer network density, crosslink distribution, and the final material's mechanical and thermal properties [2]. Furthermore, the inherent higher hydrophobicity of HMCH (XLogP = -1.3) compared to pentaerythritol (XLogP = -2.4) significantly alters compatibility and phase behavior in formulations, rendering simple molar equivalence insufficient for achieving comparable product performance [1][3].

Quantitative Differentiation Guide for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol


Enhanced Thermo-Oxidative Stability in Diesel Fuel Additives vs. Cyclopentanol Analog

Esters derived from 2,2,6,6-tetramethylolcyclohexanol (TMCH) demonstrate a superior ability to improve the thermo-oxidative stability (TOS) of diesel fuel compared to esters of its cyclopentanol analog, 2,2,5,5-tetramethylolcyclopentanol (TMCP). In hydrotreated diesel fuel with 0.004% additive, TMCH esters reduce sediment formation to a range of 0-1.32 mg/100 mL, compared to a baseline of significant sediment [1].

Fuel Additives Thermo-oxidative Stability Esters

Superior Hydrophobic Character (XLogP) Over Pentaerythritol for Formulation Compatibility

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol exhibits a computed partition coefficient (XLogP) of -1.3, which is significantly less hydrophilic than the common tetrafunctional polyol pentaerythritol, which has an XLogP of -2.4 [1][2].

Polymer Formulation Hydrophobicity Solubility

Higher Hydroxyl Functionality (5 OH) for Increased Crosslink Density vs. Common Triols and Tetraols

2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol provides five reactive hydroxyl groups (Hydrogen Bond Donor Count = 5), a higher functionality than common polyols used as crosslinkers, such as pentaerythritol (4 OH groups) and trimethylolpropane (3 OH groups) [1][2].

Crosslinking Polyurethanes Network Density

Controlled Synthesis of Star-Shaped Polyether-Pentols (PEPOs) with Defined Molar Mass Range

When used as an initiator in its tripotassium salt form, 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanol (HMCH) facilitates the ring-opening polymerization of oxiranes to produce star-shaped polyether-pentols (PEPOs) with controlled molar masses in the range of Mn = 1200–6000 g/mol [1].

Polymer Synthesis Polyether Polyols Macromonomers

High-Value Application Scenarios for 2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanol Based on Verified Evidence


High-Performance Diesel Fuel Antioxidant Additives

Formulators seeking to enhance the thermo-oxidative stability of hydrotreated diesel fuels can leverage HMCH-derived esters. Based on direct evidence, adding esters at a concentration as low as 0.004% can reduce sediment formation to as little as 0 mg/100 mL, while simultaneously increasing the flash point from 76°C to 87°C and lowering the pour point from -19.2°C to -28°C [1]. This application scenario is ideal for developing premium fuel additives where minimizing engine deposits and improving low-temperature operability are paramount.

Crosslinked Polyurethane Foams and Elastomers Requiring High Network Density

HMCH is a strategic choice for synthesizing rigid polyurethane foams and high-performance elastomers that demand a high crosslink density. Its five hydroxyl groups enable the formation of tighter polymer networks compared to tetraols like pentaerythritol [1]. Furthermore, its ability to serve as a core for star-shaped polyether-pentols (PEPOs) with controlled molecular weights (Mn = 1200–6000 g/mol) allows for precise tailoring of mechanical properties in the final polyurethane product [2].

Specialty Ester Lubricants and Plasticizers with Enhanced Hydrophobic Balance

The cycloaliphatic core of HMCH confers a distinct hydrophobic character (XLogP = -1.3) that is markedly different from the more hydrophilic pentaerythritol (XLogP = -2.4) [1]. This property makes HMCH an attractive building block for synthesizing specialty esters intended for use as synthetic lubricant base stocks or plasticizers, where improved compatibility with non-polar media, reduced water absorption, or a specific solubility profile is a key performance requirement.

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